molecular formula C16H24ClNO B15288707 2-Tolperisone Hydrochloride

2-Tolperisone Hydrochloride

Cat. No.: B15288707
M. Wt: 281.82 g/mol
InChI Key: MIOHYDSPZNIQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tolperisone Hydrochloride, also known as 2-methyl-1-(4-methylphenyl)-3-(1-piperidyl)propan-1-one hydrochloride, is a centrally acting muscle relaxant. It is primarily used to treat increased muscle tone associated with neurological diseases. This compound has been in clinical use since the 1960s and is known for its ability to block sodium and calcium channels, which contributes to its muscle relaxant properties .

Preparation Methods

The synthesis of 2-Tolperisone Hydrochloride involves several steps. One common method includes the reaction of 4-methylpropiophenone with piperidine in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. Industrial production methods often involve wet granulation and compression techniques to formulate the compound into film-coated tablets .

Chemical Reactions Analysis

2-Tolperisone Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Tolperisone Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The precise mechanism of action of 2-Tolperisone Hydrochloride is not completely understood. it is known to block voltage-gated sodium and calcium channels, which reduces the release of neurotransmitters and decreases muscle tone. The compound has a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves .

Comparison with Similar Compounds

2-Tolperisone Hydrochloride is often compared with other centrally acting muscle relaxants, such as eperisone and tizanidine. While all these compounds share similar muscle relaxant properties, this compound is unique in its specific inhibition of central nervous system synapses and its ability to block both sodium and calcium channels. This dual action makes it particularly effective in treating spasticity .

Similar Compounds

  • Eperisone
  • Tizanidine
  • Baclofen
  • Methocarbamol

These compounds differ in their specific mechanisms of action and clinical applications, but all are used to manage muscle spasticity and related conditions .

Properties

Molecular Formula

C16H24ClNO

Molecular Weight

281.82 g/mol

IUPAC Name

2-methyl-1-(2-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C16H23NO.ClH/c1-13-8-4-5-9-15(13)16(18)14(2)12-17-10-6-3-7-11-17;/h4-5,8-9,14H,3,6-7,10-12H2,1-2H3;1H

InChI Key

MIOHYDSPZNIQNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C(C)CN2CCCCC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.